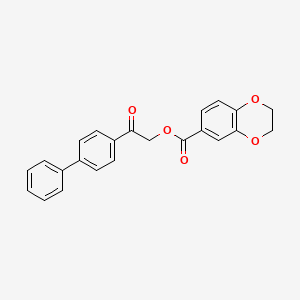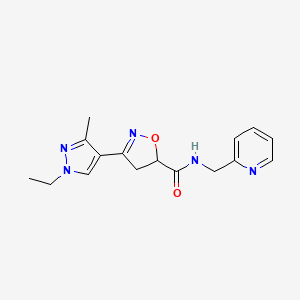
N~1~-(2-methylphenyl)-N~2~-phenylalaninamide
描述
N~1~-(2-methylphenyl)-N~2~-phenylalaninamide, also known as MPAA, is a chemical compound that belongs to the class of amides. MPAA has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
The mechanism of action of N~1~-(2-methylphenyl)-N~2~-phenylalaninamide involves its binding to the DAT protein, which is located on the presynaptic membrane of dopaminergic neurons. N~1~-(2-methylphenyl)-N~2~-phenylalaninamide binds to the DAT protein with high affinity and blocks the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the extracellular levels of dopamine, which can activate dopamine receptors and produce various physiological and behavioral effects.
Biochemical and Physiological Effects:
N~1~-(2-methylphenyl)-N~2~-phenylalaninamide has been shown to produce various biochemical and physiological effects in animal models. These effects include increased locomotor activity, enhanced reward processing, and improved cognitive function. N~1~-(2-methylphenyl)-N~2~-phenylalaninamide has also been shown to increase the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin.
实验室实验的优点和局限性
N~1~-(2-methylphenyl)-N~2~-phenylalaninamide has several advantages as a research tool. It is highly selective for the DAT protein and does not bind to other neurotransmitter transporters. N~1~-(2-methylphenyl)-N~2~-phenylalaninamide is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, N~1~-(2-methylphenyl)-N~2~-phenylalaninamide has some limitations as a research tool. Its effects on the brain are complex and can vary depending on the dose, route of administration, and experimental conditions. N~1~-(2-methylphenyl)-N~2~-phenylalaninamide also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N~1~-(2-methylphenyl)-N~2~-phenylalaninamide. One area of research is to investigate the effects of N~1~-(2-methylphenyl)-N~2~-phenylalaninamide on other neurotransmitter systems such as the serotonin and norepinephrine systems. Another area of research is to explore the potential therapeutic applications of N~1~-(2-methylphenyl)-N~2~-phenylalaninamide in the treatment of various neuropsychiatric disorders such as depression, anxiety, and addiction. Finally, future research can focus on developing new analogs of N~1~-(2-methylphenyl)-N~2~-phenylalaninamide that have improved pharmacological properties and selectivity for the DAT protein.
Conclusion:
In conclusion, N~1~-(2-methylphenyl)-N~2~-phenylalaninamide is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. N~1~-(2-methylphenyl)-N~2~-phenylalaninamide acts as a selective inhibitor of the dopamine transporter and can produce various physiological and behavioral effects. N~1~-(2-methylphenyl)-N~2~-phenylalaninamide has several advantages as a research tool, but also has some limitations. Future research can focus on exploring the potential therapeutic applications of N~1~-(2-methylphenyl)-N~2~-phenylalaninamide and developing new analogs with improved properties.
科学研究应用
N~1~-(2-methylphenyl)-N~2~-phenylalaninamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. N~1~-(2-methylphenyl)-N~2~-phenylalaninamide has been shown to act as a selective inhibitor of the dopamine transporter (DAT), which is a protein that regulates the levels of dopamine in the brain. By inhibiting DAT, N~1~-(2-methylphenyl)-N~2~-phenylalaninamide can increase the levels of dopamine in the brain, which can lead to various physiological and behavioral effects.
属性
IUPAC Name |
2-anilino-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-8-6-7-11-15(12)18-16(19)13(2)17-14-9-4-3-5-10-14/h3-11,13,17H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYKBLFCEWUJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-N~2~-phenylalaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{2-[(3-(methoxycarbonyl)-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-thienyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4739343.png)
![2-{[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-4-chlorophenyl methanesulfonate](/img/structure/B4739363.png)
![5-(3-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4739370.png)


![methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4739382.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-phenylacrylamide](/img/structure/B4739390.png)
![N-(3-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4739404.png)
![4-{[(4-chloro-3-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4739416.png)
![2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4739421.png)

![2-chloro-6-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4739433.png)

![N-(4-chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4739439.png)